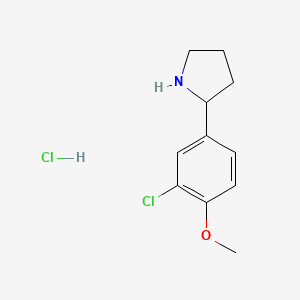

2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

The synthesis of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride involves several steps. One common method includes the reaction of 3-chloro-4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Análisis De Reacciones Químicas

2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Cholinesterase Inhibition

One of the primary applications of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride is its role as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in various functions including muscle movement and memory. Inhibition of these enzymes can enhance cholinergic signaling, making such compounds valuable in treating conditions like Alzheimer's disease.

Case Study: Structure-Activity Relationship

A study focused on the synthesis and evaluation of related pyrrolidine derivatives demonstrated that modifications to the phenyl ring significantly influenced the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The selectivity index indicated that certain derivatives showed higher potency compared to established drugs like Donepezil. Specifically, compounds with a similar structure to this compound exhibited promising selectivity towards AChE, suggesting potential for further development as therapeutic agents for cognitive disorders .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Selectivity Index |

|---|---|---|---|

| This compound | 85 | 60 | 1.42 |

| Donepezil | 90 | 70 | 1.29 |

Neuroprotective Effects

Research has indicated that compounds structurally related to this compound may exhibit neuroprotective effects. These effects are particularly relevant in models of neurodegenerative diseases where oxidative stress plays a significant role.

Case Study: Neuroprotective Mechanisms

In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative damage by modulating intracellular signaling pathways associated with cell survival. This suggests a dual mechanism where these compounds not only inhibit cholinesterases but also confer protection against neurotoxic insults .

Potential in Cancer Therapy

Another promising application of this compound is its potential use in cancer therapy. The pyrrolidine scaffold has been explored for its ability to inhibit specific protein interactions crucial for tumor growth.

Case Study: MDM2 Inhibition

Research into MDM2 inhibitors has revealed that compounds similar to this compound can effectively disrupt the MDM2-p53 interaction, leading to increased p53 activity and subsequent apoptosis in cancer cells. This pathway is particularly important in tumors where MDM2 overexpression leads to p53 degradation .

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

- 2-(3-Chloro-4-methylphenyl)pyrrolidine hydrochloride

- 2-(3-Chloro-4-ethoxyphenyl)pyrrolidine hydrochloride

- 2-(3-Chloro-4-fluorophenyl)pyrrolidine hydrochloride

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Actividad Biológica

2-(3-Chloro-4-methoxyphenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizes findings from various studies, and presents relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15ClN2O

- Molecular Weight : 240.71 g/mol

Antimicrobial Properties

Research has shown that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains.

- Minimum Inhibitory Concentrations (MIC) :

- Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL for structurally related compounds .

- A study indicated that certain pyrrolidine derivatives inhibited the growth of harmful bacteria, suggesting that halogen substituents enhance bioactivity .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Pyrrolidine Derivative | E. coli | 0.025 |

| Another Pyrrolidine Derivative | Bacillus subtilis | 0.012 |

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The pyrrolidine ring allows for interaction with various receptors and enzymes, potentially leading to the inhibition of cancer cell growth .

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated the antibacterial effects of several pyrrolidine derivatives, including those structurally similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, highlighting the role of halogen atoms in enhancing efficacy . -

Research on Anticancer Properties :

In vitro studies demonstrated that certain pyrrolidine derivatives could inhibit cancer cell lines by inducing apoptosis, suggesting that modifications in the chemical structure could enhance their therapeutic potential .

Propiedades

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-14-11-5-4-8(7-9(11)12)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTSFWUGXLYYBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCN2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.